Cas no 1599216-20-2 (2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid)

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid is a heterocyclic carboxylic acid featuring a 1,2,3-triazole moiety substituted with a methyl group at the 1-position and a butanoic acid side chain at the 5-position. This compound is of interest in medicinal chemistry and drug development due to its potential as a versatile intermediate for synthesizing biologically active molecules. The triazole ring enhances stability and offers opportunities for further functionalization, while the carboxylic acid group provides a handle for derivatization or conjugation. Its structural features make it suitable for applications in peptidomimetics, enzyme inhibitors, and other pharmacologically relevant scaffolds. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in synthetic workflows.
2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid structure
1599216-20-2 structure
Product Name:2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid
CAS No:1599216-20-2
MF:C7H11N3O2
MW:169.181141138077
CID:5704943
PubChem ID:114689989
Update Time:2025-06-10

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1138632
    • 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid
    • 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoicacid
    • 1599216-20-2
    • 1H-1,2,3-Triazole-5-acetic acid, α-ethyl-1-methyl-
    • Inchi: 1S/C7H11N3O2/c1-3-5(7(11)12)6-4-8-9-10(6)2/h4-5H,3H2,1-2H3,(H,11,12)
    • InChI Key: MVYWOPHUAVNSJV-UHFFFAOYSA-N
    • SMILES: OC(C(C1=CN=NN1C)CC)=O

Computed Properties

  • Exact Mass: 169.085126602g/mol
  • Monoisotopic Mass: 169.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • Boiling Point: 332.3±34.0 °C(Predicted)
  • pka: 3.81±0.19(Predicted)

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1138632-0.05g
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1599216-20-2 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1138632-0.1g
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1599216-20-2 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1138632-0.25g
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1599216-20-2 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1138632-0.5g
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1599216-20-2 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1138632-1.0g
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1599216-20-2
1g
$1172.0 2023-06-09
Enamine
EN300-1138632-2.5g
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1599216-20-2 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1138632-5.0g
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1599216-20-2
5g
$3396.0 2023-06-09
Enamine
EN300-1138632-10.0g
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1599216-20-2
10g
$5037.0 2023-06-09
Enamine
EN300-1138632-1g
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1599216-20-2 95%
1g
$914.0 2023-10-26
Enamine
EN300-1138632-5g
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
1599216-20-2 95%
5g
$2650.0 2023-10-26

Additional information on 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid

Comprehensive Overview of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid (CAS No. 1599216-20-2): Properties, Applications, and Industry Relevance

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid (CAS No. 1599216-20-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a 1,2,3-triazole ring with a butanoic acid backbone, making it a versatile intermediate for synthesizing bioactive molecules. Its CAS number 1599216-20-2 serves as a critical identifier for researchers sourcing high-purity reagents.

Recent trends in drug discovery highlight the growing demand for triazole-containing compounds, as they exhibit enhanced binding affinity and metabolic stability. This aligns with searches for "triazole derivatives in drug design" or "CAS 1599216-20-2 applications," reflecting industry interest. The compound’s methyl-substituted triazole moiety is particularly valuable for modulating pharmacokinetic properties, a topic frequently explored in medicinal chemistry forums.

From a synthetic perspective, 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid is often synthesized via click chemistry—a technique widely discussed in "green chemistry" and "efficient synthesis methods" queries. Its carboxylic acid functional group allows further derivatization, enabling applications in peptide mimetics and small-molecule inhibitors. Researchers investigating "how to modify triazole carboxylic acids" will find this compound highly relevant.

In agrochemicals, the compound’s potential as a plant growth regulator or pesticide intermediate aligns with rising searches for "sustainable crop protection chemicals." Its structural motifs resemble those in commercial azole fungicides, though its exact efficacy remains under study. This bridges the gap between academic research and industrial needs—a key focus in "translational chemistry" discussions.

Analytical characterization of CAS 1599216-20-2 typically involves NMR spectroscopy, HPLC purity analysis, and mass spectrometry, addressing common queries like "how to validate triazole compounds." Suppliers emphasizing "high-purity 1,2,3-triazole derivatives" often highlight these protocols to meet stringent GMP standards for pharmaceutical intermediates.

Environmental and regulatory considerations are also critical. While not classified as hazardous, its biodegradability and eco-toxicity profile are subjects of "green solvent compatibility" searches. The compound’s low molecular weight and water solubility further make it a candidate for "benign-by-design" strategies in chemical manufacturing.

Future directions for 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid may include exploration in bioconjugation (tying to "antibody-drug conjugates" trends) or metal-organic frameworks (MOFs) for catalytic applications. These align with high-traffic keywords like "emerging triazole technologies" and "CAS 1599216-20-2 innovations," ensuring this overview remains both timely and technically robust.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk